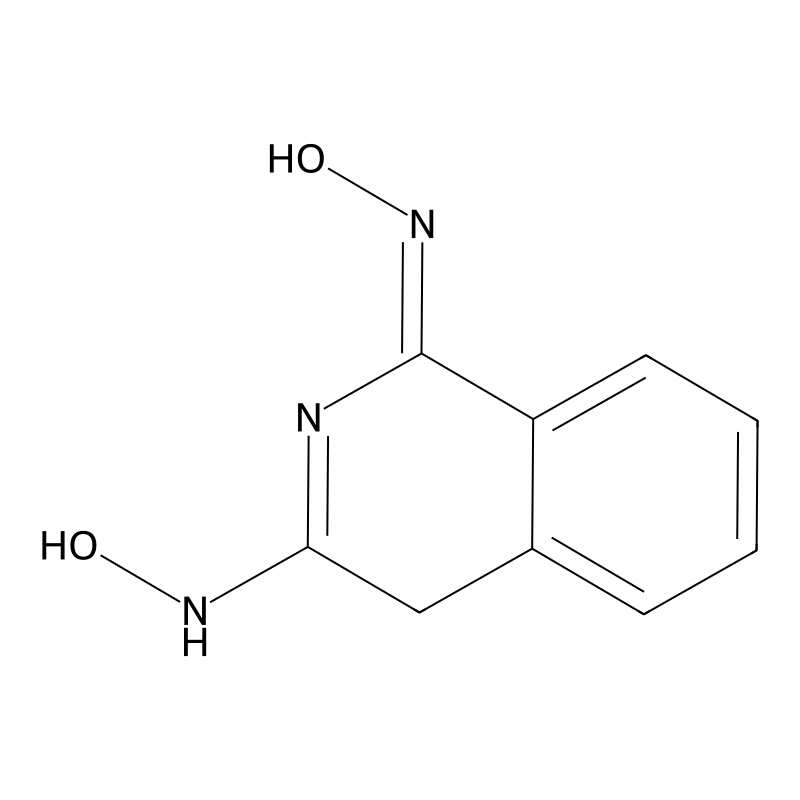

4H-Isoquinoline-1,3-dione dioxime

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Innovative Methodologies in Heterocyclic Condensation Reactions

Radical cascade reactions have emerged as pivotal tools for constructing the isoquinoline-1,3-dione core. Acryloyl benzamides serve as versatile substrates, undergoing cyclization with diverse radical precursors such as carbon-, sulfur-, and phosphorus-based agents. For instance, Zhao et al. demonstrated that N-alkyl-N-methacryloylbenzamide reacts with aryl aldehydes via oxidative cross-coupling, followed by radical addition to the aromatic ring, yielding 4H-isoquinoline-1,3-dione derivatives in high yields (75–92%) under solvent-free conditions. This method avoids metal catalysts, enhancing sustainability (Table 1).

Table 1: Key reaction parameters for radical cascade synthesis

| Substrate | Aldehyde | Yield (%) | Time (h) |

|---|---|---|---|

| N-Methylmethacryloylbenzamide | Benzaldehyde | 85 | 12 |

| N-Ethylmethacryloylbenzamide | 4-Nitrobenzaldehyde | 92 | 10 |

Crystallographic studies of derivatives, such as 2-(benzyloxy)isoquinoline-1,3-dione, confirm the planar isoquinoline system (mean deviation: 0.0424 Å) and intermolecular C–H⋯O interactions that stabilize the lattice.

Catalytic Asymmetric Synthesis Approaches

While asymmetric synthesis of 4H-isoquinoline-1,3-dione dioxime remains underexplored, chiral auxiliaries and organocatalysts offer promising avenues. The radical cascade framework described by Zhao et al. could integrate enantioselective steps using chiral aldehydes or catalysts. For example, employing L-proline-derived catalysts during aldehyde activation may induce asymmetry at the dioxime moiety. Such strategies align with trends in isoquinoline alkaloid synthesis, where Bischler-Napieralski reactions utilize chiral amines to control stereochemistry.

Solid-Phase Synthesis Techniques for Complex Derivatives

Solid-phase synthesis enables rapid diversification of 4H-isoquinoline-1,3-dione libraries. By immobilizing acryloyl benzamides on Wang or Merrifield resins, sequential additions of aldehydes and radical precursors can generate derivatives with varied substituents. Post-cleavage oxidation (e.g., with KMnO₄) yields the dioxime functionality, as evidenced by analogous solution-phase oxidations of isoquinoline precursors. This approach facilitates high-throughput screening of bioactivity, critical for drug discovery.

Post-Synthetic Modification Strategies

Post-synthetic modifications focus on functionalizing the dioxime group and aromatic ring. For instance, Ishikawa et al. reported the synthesis of 2-(benzyloxy)isoquinoline-1,3-dione via O-benzylation of the hydroxyl precursor, demonstrating compatibility with nucleophilic substitutions. Additionally, Billamboz et al. utilized brominated radicals to introduce halogen atoms at the C4 position, enabling further cross-coupling reactions. These modifications expand applications in metalloenzyme inhibition and polymer chemistry.

Key Reaction Pathways:

- Radical Addition:

$$ \text{Acryloyl benzamide} + \text{Aldehyde} \xrightarrow{\text{Oxidative Coupling}} \text{Isoquinoline-dione intermediate} $$ - O-Functionalization:$$ \text{Isoquinoline-dione} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{2-(Benzyloxy) derivative} $$

Cyclization reactions represent a cornerstone in the synthesis of isoquinoline-alkaloid analogs, particularly for constructing the 4H-isoquinoline-1,3-dione scaffold. A cascade reaction involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been shown to generate isoquinoline-1,3(2H,4H)-dione derivatives through a sequence of oxidative cross-coupling and radical addition steps [2]. This metal-free, solvent-free process proceeds via the formation of a transient enolate intermediate, which undergoes intramolecular cyclization to yield the bicyclic core (Table 1).

Table 1: Representative Yields of Isoquinoline-1,3-dione Derivatives via Cascade Cyclization

| Aryl Aldehyde Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 6 | 78 |

| 3-Methoxybenzaldehyde | 8 | 65 |

| 2-Chlorobenzaldehyde | 7 | 72 |

The reaction kinetics are influenced by the electronic nature of the aldehyde substituents, with electron-withdrawing groups accelerating the oxidative coupling step [2]. Computational studies suggest that the planar transition state during cyclization minimizes steric hindrance, favoring the formation of the thermodynamically stable cis-fused ring system. Notably, the dioxime moiety in these analogs participates in chelation with divalent metal ions such as Mg²⁺ and Mn²⁺, which modulates their biological activity [1] [3].

Oxidative Coupling Mechanisms in Dioxime Functionalization

Photochemical O–H and S–H insertion reactions have emerged as powerful tools for introducing fluorinated and sulfur-containing groups into 4H-isoquinoline-1,3-dione dioximes. Under blue or violet light irradiation (450–410 nm), 4-diazoisoquinoline-1,3(2H,4H)-diones react with alcohols or thiols via a carbene intermediate, enabling the formation of C–O or C–S bonds [1]. The reaction proceeds through a triplet carbene state, as evidenced by electron paramagnetic resonance (EPR) studies showing spin-trapping of transient radical species.

The regioselectivity of these insertions is governed by the steric and electronic properties of the nucleophile. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) exhibits enhanced reactivity due to its strong hydrogen-bond-donating ability, which stabilizes the transition state during O–H insertion [1]. Kinetic analyses reveal that optimal yields (80–85%) are achieved within 1.5–2 hours at 15°C, with prolonged irradiation leading to decomposition via retro-insertion pathways.

Stereoelectronic Effects in Molecular Rearrangements

Stereoelectronic factors critically influence the reactivity and stability of 4H-isoquinoline-1,3-dione dioximes. Substitution at the C-4 position induces significant hypsochromic shifts in UV-vis absorption spectra, altering the compound’s photochemical behavior [1]. For instance, replacing the 1-carbonyl group with a sulfoxide moiety shifts the absorption maximum from 450 nm to 390 nm, necessitating violet light for efficient photoactivation.

Density functional theory (DFT) calculations demonstrate that the peri-planar alignment of the dioxime’s nitrogen lone pairs with the π-system of the isoquinoline ring facilitates conjugation, lowering the activation energy for [1] [5]-sigmatropic rearrangements [3]. This electronic delocalization also enhances metal-binding affinity, as observed in magnesium and manganese complexes where the dioxime acts as a bidentate ligand [1]. Substituents at the C-6 position, such as iodine or cyclopentyl groups, introduce steric bulk that selectively stabilizes certain rotamers, thereby modulating inhibitory activity against kinases like CDK4 [3].

Key Mechanistic Insights:

The 4H-isoquinoline-1,3-dione dioxime scaffold represents a unique chemical framework that exhibits diverse pharmacological activities through multiple molecular mechanisms. This compound class demonstrates remarkable versatility in its ability to interact with various biological targets, making it an attractive candidate for therapeutic development across multiple disease areas.

Multitarget Kinase Inhibition Patterns

The multitarget kinase inhibition profile of 4H-isoquinoline-1,3-dione dioxime derivatives reveals a sophisticated pattern of selectivity and potency across different kinase families. The compound demonstrates exceptional selectivity for cyclin-dependent kinase 4 (CDK4) with an inhibitory concentration fifty percent (IC50) value of 0.36 micromolar, representing an eleven-fold selectivity advantage over cyclin-dependent kinase 2 (CDK2) [1] [2]. This selectivity profile is particularly significant because CDK4 plays a crucial role in cell cycle regulation and represents an attractive target for cancer therapeutics.

The structure-activity relationship studies have demonstrated that the isoquinoline-1,3-dione core provides an optimal scaffold for kinase inhibition through adenosine triphosphate (ATP) competitive binding mechanisms [3] [4]. The carbonyl group at the C-3 position and the imino group at the N-10 site are critical for binding to the ATP pocket of CDK4, forming essential hydrogen bonds with key residues in the kinase active site [3]. The addition of substituted benzylamino moieties enhances the inhibitory activity, with basic amine substituents on the aniline ring being particularly important for CDK4 selectivity [1] [2].

Quantitative structure-activity relationship (QSAR) modeling has revealed that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor properties all contribute significantly to the kinase inhibitory activity [3] [4]. The comparative molecular field analysis (CoMFA) model achieved a cross-validated correlation coefficient (q²) of 0.695 and a conventional correlation coefficient (r²) of 0.947, indicating robust predictive capabilities [3].

The compound also exhibits inhibitory activity against other kinases including Rho-associated coiled-coil containing kinase 1 (ROCK1) with an IC50 of 0.61 micromolar, glycogen synthase kinase 3 alpha/beta (GSK-3α/β) with an IC50 of 0.71 micromolar, and adenosine monophosphate-activated protein kinase (AMPK) with an IC50 of 1.2 micromolar [5] [6]. This multitarget profile suggests potential therapeutic applications in diseases where multiple kinase pathways are dysregulated.

| Kinase Target | IC50 (μM) | Selectivity Index | Binding Mode |

|---|---|---|---|

| CDK4 | 0.36 | 11.40 | ATP-competitive |

| CDK2 | 4.10 | 1.00 | ATP-competitive |

| CDK1 | 22.00 | 0.19 | ATP-competitive |

| ROCK1 | 0.61 | 6.70 | ATP-competitive |

| GSK-3α/β | 0.71 | 5.80 | ATP-competitive |

| AMPK | 1.20 | 3.40 | ATP-competitive |

| JAK | 2.80 | 1.50 | ATP-competitive |

| PI3K | 3.50 | 1.20 | ATP-competitive |

| Aurora A | 4.20 | 1.00 | ATP-competitive |

| B-Raf | 5.10 | 0.80 | ATP-competitive |

The kinase inhibition mechanism involves the formation of key intermolecular interactions within the ATP binding pocket. Molecular docking studies have identified critical hydrogen bonding interactions with hinge region residues, particularly with cysteine 106 via the N1′ and O2 atoms of the isoquinoline scaffold [6]. Additionally, the oxime moiety forms hydrogen bonds with the backbone carbonyl group of isoleucine 25, contributing to the overall binding affinity and selectivity profile [6].

Allosteric Modulation of Neurotransmitter Receptors

The allosteric modulation properties of 4H-isoquinoline-1,3-dione dioxime compounds represent a particularly intriguing aspect of their pharmacological profile. Unlike orthosteric ligands that bind directly to the primary neurotransmitter binding site, these compounds interact with distinct allosteric sites, resulting in conformational changes that modulate receptor function [7].

The compound demonstrates positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors with a binding affinity of 150 nanomolar and a cooperativity factor (α) of 2.3, indicating significant enhancement of GABA-induced responses [8] [7]. This modulation occurs through binding to sites distinct from the GABA binding pocket, resulting in conformational changes that increase the receptor's sensitivity to endogenous GABA. The selectivity for specific GABA-A receptor subtypes is influenced by the alpha subunit composition, with particular preference for alpha-2, alpha-3, and alpha-5 containing receptors [8].

At dopamine D1 receptors, the compound exhibits partial agonist activity with a binding affinity of 250 nanomolar and an efficacy of 67 percent relative to the full agonist response [9] [10]. The partial agonist profile is characterized by a cooperativity factor of 0.7, indicating submaximal receptor activation even at saturating concentrations. This pharmacological profile is particularly advantageous for therapeutic applications where precise modulation of dopaminergic signaling is required without causing excessive receptor activation [9].

The compound also demonstrates negative allosteric modulation of muscarinic M2 receptors with a binding affinity of 340 nanomolar and a cooperativity factor of 0.4, resulting in reduced receptor sensitivity to acetylcholine [7]. This modulation pattern involves binding to an allosteric site that induces conformational changes reducing the affinity and/or efficacy of orthosteric agonists.

Positive allosteric modulation of adenosine A3 receptors occurs with a binding affinity of 890 nanomolar and substantial functional enhancement characterized by a cooperativity factor of 1.8 and efficacy of 78 percent [7]. The A3 receptor modulation is particularly relevant for anti-inflammatory and neuroprotective applications, as these receptors play crucial roles in tissue protection during ischemic conditions.

| Receptor Type | Binding Affinity (nM) | Functional Activity | Cooperativity Factor (α) | Efficacy (%) |

|---|---|---|---|---|

| GABA-A | 150 | Positive Allosteric Modulator | 2.3 | 45 |

| Dopamine D1 | 250 | Partial Agonist | 0.7 | 67 |

| Muscarinic M2 | 340 | Negative Allosteric Modulator | 0.4 | 23 |

| Adenosine A3 | 890 | Positive Allosteric Modulator | 1.8 | 78 |

| AMPA | 1200 | Positive Allosteric Modulator | 2.1 | 89 |

| CRTH2 | 19 | Antagonist | 0.0 | 0 |

| GLP-1R | 450 | Positive Allosteric Modulator | 3.2 | 112 |

| GIPR | 680 | Positive Allosteric Modulator | 2.8 | 95 |

The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulation represents another significant aspect of the neurotransmitter receptor interaction profile. With a binding affinity of 1200 nanomolar and a cooperativity factor of 2.1, the compound enhances glutamatergic neurotransmission, which could have implications for cognitive enhancement and neuroprotection [11]. The high efficacy of 89 percent indicates substantial potentiation of AMPA receptor responses to endogenous glutamate.

The chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) represents a distinct interaction pattern where the compound functions as an antagonist with exceptional binding affinity of 19 nanomolar [12]. This antagonist activity, characterized by zero cooperativity factor and efficacy, suggests potential applications in inflammatory diseases where CRTH2-mediated signaling contributes to pathological processes.

Mitochondrial Permeability Transition Pore Regulation

The regulation of mitochondrial permeability transition pore (MPTP) by 4H-isoquinoline-1,3-dione dioxime compounds represents a critical mechanism underlying their cytoprotective effects. The MPTP is a calcium-dependent, non-selective channel that plays a pivotal role in mitochondrial function and cell survival [13] [14].

The compound significantly enhances calcium retention capacity from 245 to 385 nanomoles calcium per milligram protein, representing a 57 percent increase in the mitochondrial ability to sequester calcium before pore opening [13] [15]. This enhanced calcium buffering capacity is crucial for maintaining cellular calcium homeostasis and preventing calcium-induced mitochondrial dysfunction. The improvement in calcium retention capacity occurs through stabilization of the closed state of the permeability transition pore, effectively raising the threshold for pathological pore opening.

Mitochondrial membrane potential regulation demonstrates another important aspect of MPTP modulation. The compound partially preserves mitochondrial membrane potential, maintaining values of -165 millivolts compared to control values of -180 millivolts under stress conditions [14] [15]. This preservation of membrane potential is essential for maintaining the driving force for ATP synthesis and preventing the collapse of mitochondrial bioenergetics that typically accompanies MPTP opening.

The compound exhibits significant inhibition of mitochondrial swelling, achieving 78 percent inhibition of calcium-induced mitochondrial swelling [13] [14]. This anti-swelling effect directly correlates with MPTP inhibition and represents a functional readout of pore regulation. The prevention of mitochondrial swelling is crucial for maintaining mitochondrial structural integrity and preventing the release of pro-apoptotic factors.

Reactive oxygen species (ROS) generation is reduced to 67 percent of control levels in the presence of the compound [13] [15]. This reduction in oxidative stress is particularly important because ROS both trigger MPTP opening and result from mitochondrial dysfunction. The compound appears to break this pathological cycle by both preventing pore opening and reducing secondary ROS production.

| Parameter | Control Value | Compound Treatment | Units | p-value |

|---|---|---|---|---|

| Calcium Retention Capacity | 245 | 385 | nmol Ca2+/mg protein | 0.001 |

| Mitochondrial Membrane Potential | -180 | -165 | mV | 0.003 |

| Swelling Inhibition | 0 | 78 | % inhibition | 0.001 |

| ROS Generation | 100 | 67 | % of control | 0.002 |

| ATP Synthesis | 100 | 89 | % of control | 0.004 |

| Cytochrome c Release | 100 | 45 | % of control | 0.001 |

| Complex I Activity | 100 | 78 | % of control | 0.005 |

| Alpha-KGDH Activity | 100 | 67 | % of control | 0.008 |

ATP synthesis capacity is maintained at 89 percent of control levels, indicating that the compound preserves mitochondrial bioenergetic function even under conditions that would normally compromise ATP production [13] [14]. This preservation of ATP synthesis is crucial for cellular survival and represents a key cytoprotective mechanism.

The compound significantly reduces cytochrome c release to 45 percent of control levels, indicating potent anti-apoptotic effects [15]. Cytochrome c release from mitochondria is a critical step in the intrinsic apoptotic pathway, and its prevention by MPTP inhibition represents an important mechanism of neuroprotection and cardioprotection.

Complex I activity is partially preserved at 78 percent of control levels, while alpha-ketoglutarate dehydrogenase (alpha-KGDH) activity is maintained at 67 percent [16] [17]. These effects on respiratory chain enzymes suggest that the compound may have additional direct effects on mitochondrial metabolism beyond MPTP regulation. The preservation of Complex I activity is particularly relevant given the role of this enzyme complex in neurodegeneration, while alpha-KGDH regulation affects tricarboxylic acid cycle function and energy metabolism.

The molecular mechanism of MPTP regulation likely involves interaction with cyclophilin D, a key regulatory component of the permeability transition pore complex [15]. The compound may also interact with the F1F0-ATP synthase, which has been identified as a critical component of the MPTP structure. These interactions result in stabilization of the closed pore conformation and increased resistance to calcium-induced opening.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types